molecular formula C12H11N5O4S B2381336 2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1797698-51-1

2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No. B2381336
CAS RN: 1797698-51-1
M. Wt: 321.31
InChI Key: OSVCXJMOEROGRF-UHFFFAOYSA-N
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Description

The compound “2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a small molecule with the chemical formula C9H11N3O2S . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Physical And Chemical Properties Analysis

The compound has an average weight of 225.268 and a monoisotopic mass of 225.057197301 . It is a small molecule and belongs to the class of organic compounds known as n-acetylarylamines .

Scientific Research Applications

Synthesis Methods

The compound is part of the pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs, which are types of bicyclic [6 + 6] systems . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Reactivities of the Substituents

The reactivities of the substituents linked to the ring carbon and nitrogen atoms are a significant area of study for these compounds . Understanding these reactivities can help in the development of new synthetic routes and the creation of novel compounds.

Biological Applications

These compounds have been applied on a large scale in the medical and pharmaceutical fields . They have been used in the synthesis of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .

Antimicrobial Activity

The compounds have shown antimicrobial activity against various microorganisms . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

1,3,4-Thiadiazoles, which can be synthesized from these compounds, display a broad spectrum of biological activities, including anticancer .

Antioxidant Activity

1,3,4-Thiadiazoles also show antioxidant activity , which can be beneficial in the treatment of diseases caused by oxidative stress.

Antidepressant Activity

These compounds have also shown potential in the treatment of depression .

Anticonvulsant Activity

1,3,4-Thiadiazoles have anticonvulsant activity , making them potential candidates for the development of new treatments for epilepsy and other seizure disorders.

Mechanism of Action

properties

IUPAC Name

2,4-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1H-pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c18-7-4-6(14-11(21)16-7)9(19)17-12-15-5-2-1-3-13-10(20)8(5)22-12/h4H,1-3H2,(H,13,20)(H,15,17,19)(H2,14,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVCXJMOEROGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide

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